![molecular formula C15H17N5O3S B2457720 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile CAS No. 2097861-50-0](/img/structure/B2457720.png)
4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile is an organic compound characterized by its complex structure. This compound encompasses a blend of diverse functional groups including a triazole ring, pyrrolidine, sulfonamide, and benzonitrile moiety. It's recognized for its potential in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique chemical properties and the versatility afforded by its functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile typically involves a multi-step synthesis process:
Formation of the Triazole Ring: : A click reaction, often between an azide and an alkyne, under copper(I) catalysis to form the 1,2,3-triazole ring.
Functionalization of Pyrrolidine: : This step could involve the preparation of N-substituted pyrrolidines using nucleophilic substitution reactions.
Sulfonylation: : Introduction of the sulfonyl group via a sulfonation reaction, usually involving sulfonyl chlorides.
Final Assembly: : The triazole, pyrrolidine, and benzonitrile moieties are combined through nucleophilic substitution or coupling reactions under appropriate conditions.
Industrial Production Methods
Industrial production might rely on optimization of each step to ensure high yield and purity. Methods include:
Catalytic Efficiency: : Using advanced catalysts to improve reaction rates and selectivity.
Batch vs. Continuous Processes: : Evaluating the scalability of batch versus continuous flow chemistry to maximize efficiency and minimize waste.
Purification Techniques: : Implementing high-performance liquid chromatography (HPLC) and crystallization techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
Oxidation: : This compound may undergo oxidation at the methoxymethyl group, potentially forming aldehydes or carboxylic acids.
Reduction: : Reduction reactions could target the nitrile group to form primary amines.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl or benzonitrile groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Nucleophiles like sodium alkoxides or ammonia under basic conditions.
Major Products
Oxidation: : Aldehydes or carboxylic acids.
Reduction: : Primary amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile finds applications across various fields:
Chemistry: : Utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules.
Biology: : Functions as a probe for studying biochemical pathways involving triazoles and sulfonyl-containing compounds.
Medicine: : Potential therapeutic applications due to its structural complexity, serving as a lead compound for drug development targeting specific enzymes or receptors.
Industry: : Used in the development of novel materials with specific electronic or photonic properties.
作用机制
The mechanism by which 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile exerts its effects can be understood through its interactions at the molecular level:
Molecular Targets: : It might interact with specific enzymes, receptors, or nucleic acids, influencing various biological pathways.
Pathways Involved: : The presence of the triazole ring suggests potential interactions with metalloproteins, while the sulfonyl group might engage in hydrogen bonding or electrostatic interactions with biological macromolecules.
相似化合物的比较
Comparison with other similar compounds highlights its uniqueness:
Similar Compounds: : Other triazole-containing molecules, sulfonyl derivatives, and benzonitrile compounds.
Uniqueness: : The combination of these specific functional groups in 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile imparts unique reactivity and potential biological activity compared to compounds containing only one or two of these functional groups.
Similar Compounds
Triazole-containing molecules: : 1H-1,2,3-Triazole derivatives used in various pharmaceutical applications.
Sulfonyl derivatives: : Compounds like sulfonylureas used in diabetes treatment.
Benzonitrile compounds: : Known for their applications in organic synthesis and material science.
That should cover it—what a mouthful! Got any more deep dives you'd like to take?
属性
IUPAC Name |
4-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-23-11-13-9-20(18-17-13)14-6-7-19(10-14)24(21,22)15-4-2-12(8-16)3-5-15/h2-5,9,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYVXRGSABEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
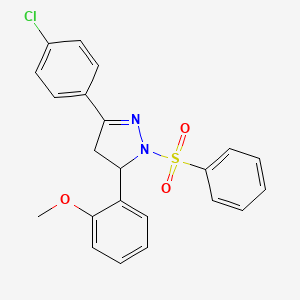
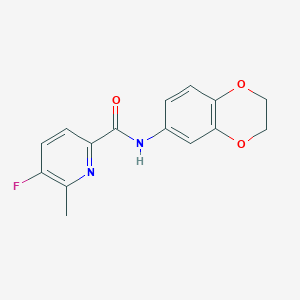
![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)
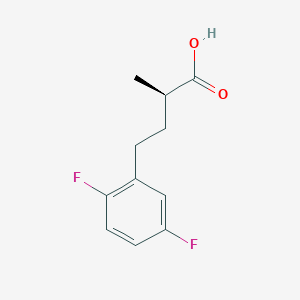
![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)
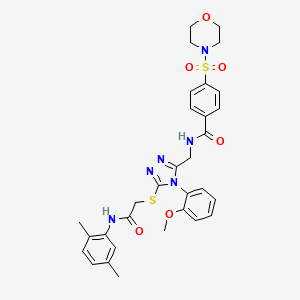
![Methyl 2-amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2457645.png)
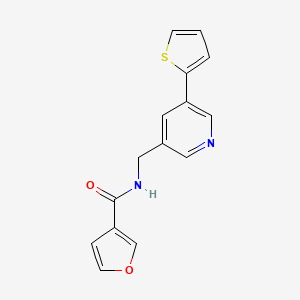
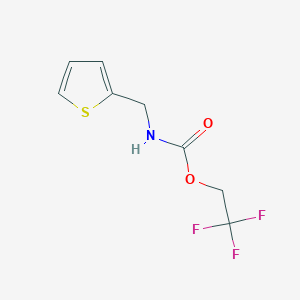

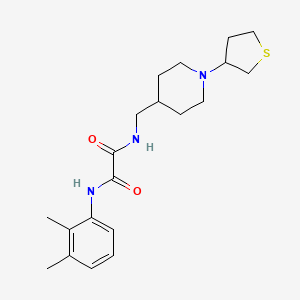
![1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2457655.png)
![4-(4-fluorophenyl)-1-methyl-6-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457657.png)
